molecular formula C9H9NO5S B3421015 8-hydroxyquinoline-5-sulfonic Acid Hydrate CAS No. 207386-92-3

8-hydroxyquinoline-5-sulfonic Acid Hydrate

Cat. No.: B3421015
CAS No.: 207386-92-3
M. Wt: 243.24 g/mol
InChI Key: WUXYGIQVWKDVTJ-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-sulfonic acid hydrate is an organic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a hydroxyl group at the 8th position and a sulfonic acid group at the 5th position. This compound is known for its versatility and is used in various scientific and industrial applications, particularly in the detection of metal ions due to its strong chelating properties .

Mechanism of Action

Target of Action

8-Hydroxyquinoline-5-sulfonic acid hydrate primarily targets metal ions. It acts as a chelating agent, binding to metal ions such as zinc, copper, and iron. These metal ions play crucial roles in various biological processes, including enzyme function and electron transport .

Mode of Action

The compound interacts with metal ions through its hydroxyl and sulfonic acid groups. By forming stable complexes with these ions, it effectively sequesters them, preventing their participation in biological reactions. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent pathways .

Biochemical Pathways

The chelation of metal ions by this compound affects several biochemical pathways. For instance, it can inhibit the activity of metalloproteins involved in oxidative stress responses and DNA repair. This disruption can lead to an accumulation of reactive oxygen species (ROS) and DNA damage, ultimately affecting cell viability and function .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body, where it can chelate metal ions. Its metabolism primarily occurs in the liver, and it is excreted via the kidneys. The bioavailability of the compound is influenced by its ability to form complexes with metal ions, which can affect its absorption and distribution .

Result of Action

At the molecular level, the chelation of metal ions by this compound leads to the inhibition of metalloenzymes and disruption of metal-dependent pathways. This can result in increased oxidative stress, DNA damage, and impaired cellular functions. At the cellular level, these effects can lead to cell death or altered cell behavior, depending on the extent of metal ion chelation and the specific biological context .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of competing ions. For example, the compound’s chelating ability is optimal at certain pH levels, and extreme pH conditions can reduce its effectiveness. Additionally, high temperatures can lead to the degradation of the compound, while the presence of other chelating agents or high concentrations of metal ions can compete with its binding capacity .

: NIST Chemistry WebBook : SpringerLink : RSC Publishing : Fisher Scientific

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxyquinoline-5-sulfonic acid hydrate typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid, which introduces the sulfonic acid group at the 5th position. The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation and degradation of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Hydroxyquinoline-5-sulfonic acid hydrate is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the sulfonic acid group, making it less soluble in water but still a strong chelating agent.

    5-Chloro-8-hydroxyquinoline: Contains a chlorine atom at the 5th position, which alters its electronic properties and reactivity.

    8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Contains an iodine atom, which enhances its fluorescence properties

Uniqueness

8-Hydroxyquinoline-5-sulfonic acid hydrate is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its solubility in water and its ability to form stable metal complexes. This dual functionality makes it particularly useful in applications requiring high sensitivity and specificity for metal ion detection .

Properties

IUPAC Name

8-hydroxyquinoline-5-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXYGIQVWKDVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058754
Record name 8-Hydroxy-5-quinolinesulfonic acid monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207386-92-3, 283158-18-9
Record name 5-Quinolinesulfonic acid, 8-hydroxy-, hydrate (1:?)
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Record name 8-Hydroxy-5-quinolinesulfonic acid monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-5-quinolinesulfonic acid monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyquinoline-5-sulphonic acid
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Record name 8-Hydroxyquinoline-5-sulfonic acid hydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HYDROXY-5-QUINOLINESULFONIC ACID MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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